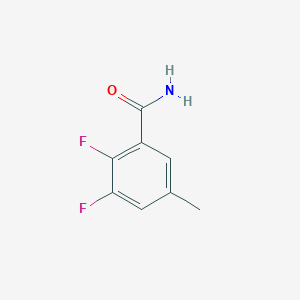

2,3-Difluoro-5-methylbenzamide

Description

2,3-Difluoro-5-methylbenzamide is a fluorinated aromatic benzamide derivative characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methyl group at position 5, and an amide functional group.

Properties

IUPAC Name |

2,3-difluoro-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGSPXRNVWMJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methylbenzamide typically involves the introduction of fluorine atoms into the benzene ring through electrophilic substitution reactions. One common method is the reaction of 2,3-difluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the direct fluorination of 5-methylbenzamide using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium hydroxide (KOH) under reflux conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Substitution: Formation of azido derivatives or hydroxyl derivatives.

Oxidation: Formation of 2,3-difluoro-5-methylbenzoic acid or 2,3-difluoro-5-methylbenzaldehyde.

Reduction: Formation of 2,3-difluoro-5-methylbenzylamine.

Scientific Research Applications

2,3-Difluoro-5-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,3-Difluoro-5-methylbenzamide with analogous fluorinated benzamides and aryl derivatives, emphasizing structural features, physicochemical properties, and applications:

Key Structural and Functional Differences

In contrast, diflufenican incorporates a trifluoromethyl-phenoxy group, which increases hydrophobicity and binding affinity to target enzymes in plants . Halogen vs. Alkoxy Groups: Compounds like 2,6-Difluoro-4-iodoanisole and 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide demonstrate how iodine or bromine substituents improve radiochemical stability or electrophilic aromatic substitution reactivity, whereas methoxy groups (e.g., in etobenzanid) modulate solubility and hydrogen-bonding interactions .

Thermal and Physical Properties: While specific data for this compound are absent, related compounds like 2,6-Difluoro-4-iodoanisole exhibit a boiling point of 65°C and density of 1.6 g/cm³ , suggesting that fluorine substitution generally lowers boiling points compared to non-fluorinated analogs.

Biological and Industrial Relevance: Diflufenican and etobenzanid highlight the role of fluorine in enhancing pesticidal activity via increased membrane permeability and resistance to hydrolysis . The absence of a methoxy or ethoxymethoxy group in this compound may limit its utility as a plant growth regulator but could favor applications requiring minimal hydrogen-bond donor capacity.

Biological Activity

2,3-Difluoro-5-methylbenzamide (CAS No. 1806269-24-8) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position. This unique structure contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, which may lead to altered pharmacokinetics compared to non-fluorinated analogs.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes, potentially leading to reduced proliferation of cancer cells or pathogens.

- Receptor Modulation : It may interact with receptors involved in signaling pathways that regulate cell growth, apoptosis, and inflammation.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. Studies have shown that it can inhibit cell proliferation and promote cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.1 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

| Streptococcus pneumoniae | 16 |

Case Studies

- In Vitro Study on Cancer Cells : An investigation into the effects of this compound on A549 lung cancer cells revealed significant apoptosis induction at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis.

- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy against Staphylococcus aureus showed that treatment with the compound at an MIC of 32 µg/mL resulted in a notable reduction in bacterial viability as assessed by colony-forming unit counts.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to fluorination. Studies suggest it has favorable absorption characteristics but requires further investigation into its metabolic stability and clearance rates in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.